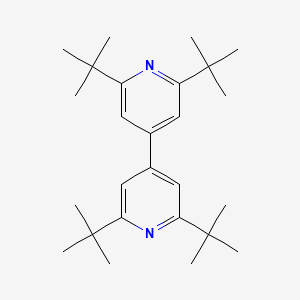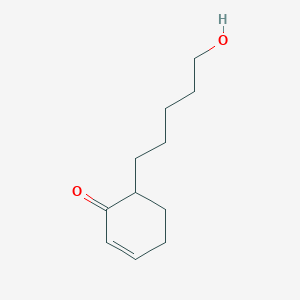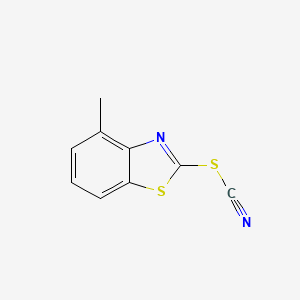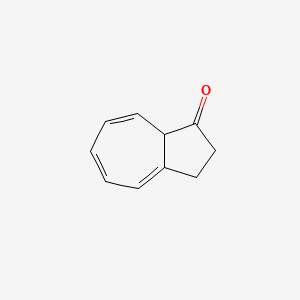
4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is a complex organic compound characterized by its unique thiopyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Substitution reactions can occur at the phenylsulfanyl groups or the thiopyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: The compound’s properties may make it useful in materials science or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one exerts its effects is not well-understood. its molecular structure suggests that it could interact with various biological targets, potentially affecting enzyme activity or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-6,6-bis(phenylsulfanyl)-2,5-dihydrothiopyran 1-oxide: This compound shares a similar thiopyran ring structure and phenylsulfanyl groups.
Uniqueness
4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is unique due to its specific substitution pattern and the presence of two phenylsulfanyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
88534-34-3 |
|---|---|
Molekularformel |
C19H20OS3 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
3,4-dimethyl-6,6-bis(phenylsulfanyl)-2,5-dihydrothiopyran 1-oxide |
InChI |
InChI=1S/C19H20OS3/c1-15-13-19(23(20)14-16(15)2,21-17-9-5-3-6-10-17)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
LNHXRNPEEMRFGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CS(=O)C(C1)(SC2=CC=CC=C2)SC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)




![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)





